molecular formula C5H6F2O3 B13839388 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one

5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one

Cat. No.: B13839388
M. Wt: 152.10 g/mol
InChI Key: KFYLFVJHIDSAGW-UHFFFAOYSA-N
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Description

5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is a fluorinated cyclic carbonate derivative with a unique structure featuring two fluorine atoms at the 4,4-positions and an ethyl substituent at the 5-position. The ethyl group in the target compound likely improves solubility and steric effects compared to non-alkylated analogs, though further experimental validation is required.

Properties

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

5-ethyl-4,4-difluoro-1,3-dioxolan-2-one

InChI

InChI=1S/C5H6F2O3/c1-2-3-5(6,7)10-4(8)9-3/h3H,2H2,1H3

InChI Key

KFYLFVJHIDSAGW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(OC(=O)O1)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Preparation Routes

Preparation Method Starting Materials Key Reaction Conditions Purification Techniques Purity Achieved References
Fluorinated alcohol reaction with acyl chlorides 2,2-Difluoroethanol, acetyl chloride, methyl chloroformate Base catalysis, mild temperature Vacuum distillation, spinning band distillation ≥ 99.9%
Direct fluorination of cyclic carbonates Ethylene carbonate, fluorine/nitrogen gas mixture Controlled fluorine bubbling, regulated temperature Distillation, chromatographic purification ≥ 99.9%
Cyclization of fluorinated esters Fluorinated acyclic esters Mild cyclization conditions Chromatography, distillation ≥ 99.9%

Research Findings and Analysis

  • Purity and Yield: Achieving high purity (>99.9%) is consistently emphasized across sources due to the impact of impurities on electrochemical performance. Distillation methods are preferred for purification.
  • Reaction Control: The fluorination step requires precise control of fluorine gas flow and bubble size to minimize side reactions and over-fluorination.
  • Scalability: The described methods, particularly the fluorination of ethylene carbonate, have been scaled industrially, as evidenced by multiple patent families and commercial interest.
  • Versatility: The synthetic approaches allow for modification of substituents (e.g., ethyl group at position 5) by selecting appropriate starting materials, enabling tailored properties of the final compound.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction and oxidation reactions produce different functionalized compounds .

Scientific Research Applications

5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Isomerism

Fluorinated 1,3-dioxolan-2-ones exhibit distinct properties based on fluorine substitution patterns and alkylation. Key analogs include:

Compound Name CAS Number Molecular Formula Fluorine Positions Alkyl Substituents
4,4-Difluoro-1,3-dioxolan-2-one 304881-43-4 C₃H₂F₂O₃ 4,4 None
4,5-Difluoro-1,3-dioxolan-2-one 171730-81-7 C₃H₂F₂O₃ 4,5 None
5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one Not available C₅H₆F₂O₃ 4,4 Ethyl (C5)
4-Fluoro-1,3-dioxolan-2-one Not provided C₃H₃FO₃ 4 None
4,5-Dialkyl-4,5-difluoro derivatives Varies CₓHᵧF₂O₃ 4,5 Alkyl groups

Key Observations :

  • Isomerism : The 4,4- and 4,5-difluoro isomers (CAS 304881-43-4 and 171730-81-7) share the same molecular formula but differ in fluorine placement, leading to variations in polarity and reactivity .
Physical and Chemical Properties
Property 4,4-Difluoro-1,3-dioxolan-2-one 4,5-Difluoro-1,3-dioxolan-2-one 4-Fluoro-1,3-dioxolan-2-one
Density (g/cm³) 1.544 Not reported Not reported
Boiling Point (°C) 203.9 (at 760 mmHg) Not reported Not reported
Molecular Weight (g/mol) 124.043 124.043 110.05 (estimated)
Flash Point (°C) 75.258 Not reported Not reported
Stability Likely stable under anhydrous conditions Sensitive to hydrolysis Moderate stability

Key Findings :

  • Thermal Stability: The 4,4-difluoro isomer (CAS 304881-43-4) has a higher boiling point (203.9°C) compared to non-fluorinated carbonates, suggesting improved thermal resilience for high-temperature applications .
  • Reactivity : Fluorine substitution at adjacent positions (e.g., 4,5-difluoro) may increase susceptibility to ring-opening reactions compared to 4,4-difluoro derivatives .

Challenges :

  • Positional Selectivity : Achieving precise fluorine placement (e.g., 4,4 vs. 4,5) requires controlled reaction conditions and catalysts .

Comparative Advantages :

  • This compound: Hypothetically, the ethyl group could reduce crystallinity and enhance compatibility with organic solvents, making it superior to non-alkylated analogs in battery applications .

Q & A

Q. What are the established synthetic routes for 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : Synthesis typically involves fluorination and alkylation of the dioxolane backbone. For example, fluorinated cyclic esters like 4,5-difluoro derivatives are synthesized via nucleophilic substitution using fluorinating agents (e.g., DAST) on precursor epoxides or carbonates . Ethyl substitution may be introduced via alkyl halide coupling under basic conditions. Structural confirmation requires:
  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to resolve fluorine and ethyl group environments .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving stereochemical ambiguities (e.g., trans/cis configurations in fluorinated dioxolanones) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the difluoro substitution at the 4,4-positions influence the reactivity of 1,3-dioxolan-2-one derivatives?

  • Methodological Answer : Fluorine's electronegativity increases the electrophilicity of the carbonyl carbon, enhancing reactivity in ring-opening reactions. Comparative studies on 4-fluoro and 4,5-difluoro analogs show accelerated nucleophilic attack (e.g., hydrolysis or aminolysis) due to electron-withdrawing effects . Kinetic assays under varying pH and temperature can quantify these effects.

Q. What safety protocols are recommended for handling fluorinated dioxolanones like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software packages (e.g., SHELXL) is critical. For example, studies on aquatrifluoridoboron-dioxolane complexes resolved boron-oxygen bond lengths and ring conformations . For the ethyl derivative, compare torsion angles and packing motifs with analogous structures (e.g., 4-methyl or 4-phenyl dioxolanones) to assign stereochemistry .

Q. What mechanistic insights explain unexpected byproducts in the ring-opening polymerization of fluorinated dioxolanones?

  • Methodological Answer : Side reactions (e.g., chain transfer or branching) may arise from fluorine's steric and electronic effects. For instance, telomer formation in brominated dioxolanones was linked to radical intermediates and halogen mobility . For 5-Ethyl-4,4-difluoro derivatives, monitor polymerization via:
  • Size-Exclusion Chromatography (SEC) : Detect molecular weight distributions.
  • DFT Calculations : Model transition states to identify competing pathways .

Q. How can computational modeling predict the electrochemical stability of this compound in lithium-ion battery electrolytes?

  • Methodological Answer : Density Functional Theory (DFT) simulations assess frontier molecular orbitals (HOMO/LUMO) to predict redox stability. Studies on 4-fluoroethylene carbonate show that fluorine substitution lowers LUMO energy, enhancing anode passivation . Compare with ethyl-substituted analogs to evaluate steric effects on ion transport .

Key Research Findings

  • Synthetic Flexibility : Ethyl and fluorine substitutions can be introduced sequentially, enabling tailored reactivity for applications in polymer chemistry and electrochemistry .
  • Structural Insights : Fluorine's electron-withdrawing effects dominate conformational preferences, as shown in crystallographic studies of related compounds .
  • Safety Considerations : Fluorinated dioxolanones require stringent handling protocols due to potential toxicity and volatility .

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